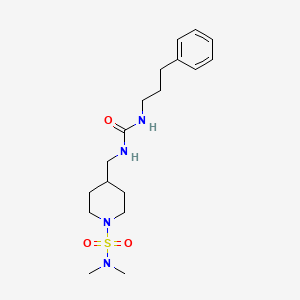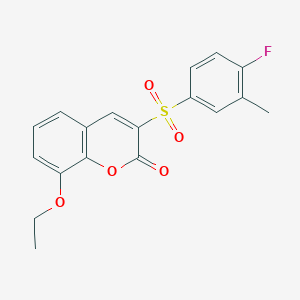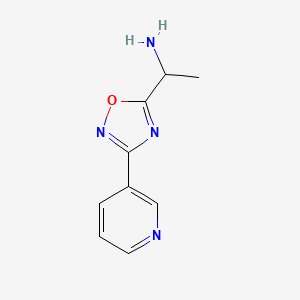![molecular formula C11H13ClN2O B2373975 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol CAS No. 876708-46-2](/img/structure/B2373975.png)
2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol” is a compound used for proteomics research . It has a molecular formula of C11H13ClN2O and a molecular weight of 224.69 .
Synthesis Analysis
The synthesis of indole derivatives, such as “2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol”, has been a topic of interest among researchers due to their diverse biological activities . Indole derivatives are important types of molecules that play a significant role in cell biology . They are often synthesized through condensation reactions .Molecular Structure Analysis
The molecular structure of “2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol” is based on the indole nucleus, which is a significant heterocyclic system in natural products and drugs . The indole nucleus is aromatic in nature, containing a benzenoid nucleus and having 10 π-electrons .Chemical Reactions Analysis
Indole derivatives, including “2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol”, undergo various chemical reactions due to their excessive π-electrons delocalization . Similar to the benzene ring, electrophilic substitution occurs readily on indole .Physical And Chemical Properties Analysis
“2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol” is a crystalline compound . It has a molecular formula of C11H13ClN2O and a molecular weight of 224.69 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Therefore, “2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol” could potentially be explored for its antiviral properties.
Anti-inflammatory Activity
Indole derivatives have been found to exhibit anti-inflammatory properties . This suggests that “2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol” could be studied for potential anti-inflammatory applications.
Anticancer Activity
Indole derivatives have shown anticancer activity . This opens up the possibility of “2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol” being used in cancer research.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activity . This suggests that “2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol” could be explored for its potential antioxidant properties.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This indicates that “2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol” could be studied for potential antimicrobial applications.
Multicomponent Reactions (MCRs)
Indole derivatives, such as 1H-Indole-3-carbaldehyde, have been used in inherently sustainable multicomponent reactions . This suggests that “2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol” could potentially be used in such reactions to generate complex molecules.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that “2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol” could be explored for potential antidiabetic applications.
Antimalarial Activity
Indole derivatives have been found to possess antimalarial properties . This indicates that “2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol” could be studied for potential antimalarial applications.
Wirkmechanismus
Target of Action
The compound 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target . They are known to interact with their targets, leading to changes that can have therapeutic effects
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, depending on their specific targets . They have been found to possess a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific targets and mode of action. Indole derivatives have been found to have a broad spectrum of biological activities . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-chloro-1H-indol-2-yl)methylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-11-8-3-1-2-4-9(8)14-10(11)7-13-5-6-15/h1-4,13-15H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKGKSKEDQMLFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)CNCCO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,1-dimethyl-3,5-dinitro-6-[4-(phenylsulfonyl)piperazino]-1,4-dihydro-2-pyridinamine](/img/structure/B2373892.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2373893.png)

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373897.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2373901.png)
![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2373902.png)

![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)

![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)

![Methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate](/img/structure/B2373915.png)